Dicyano(propan-2-yl)amine

Description

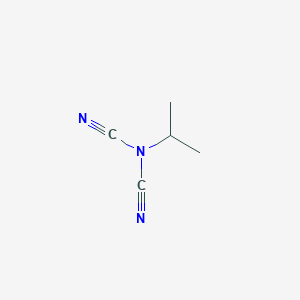

Dicyano(propan-2-yl)amine is an organic compound featuring a propan-2-yl (isopropyl) amine backbone substituted with two cyano (-CN) groups. Its molecular formula is C₅H₇N₃, with a molecular weight of 109.13 g/mol. This compound is characterized by its high electronegativity due to the electron-withdrawing cyano groups, which significantly influence its chemical reactivity, solubility, and acidity. For example, describes the use of malononitrile in reflux conditions with triethylamine to synthesize dicyano-substituted pyran derivatives, highlighting the role of cyano groups in stabilizing intermediates .

Properties

IUPAC Name |

cyano(propan-2-yl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-5(2)8(3-6)4-7/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOLJJOGYZKWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485428 | |

| Record name | Dicyano(propan-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-36-4 | |

| Record name | Dicyano(propan-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Dicyano(propan-2-yl)amine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and bacterial infections.

Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which dicyano(propan-2-yl)amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dicyano(propan-2-yl)amine with key structural analogs, focusing on molecular properties and acidity (pKa):

*Estimated pKa based on structural similarity to 2-Dicyanoethylamine.

Key Observations :

- Electron-Withdrawing Effects: The cyano groups in this compound lower its basicity (pKa ~5) compared to aliphatic amines like Diethylamine (pKa 10.8). This aligns with trends observed in 2-Dicyanoethylamine (pKa 5.14), where cyano substituents reduce electron density on the amine .

- Molecular Weight and Volatility: this compound’s low molecular weight (109.13 g/mol) suggests higher volatility compared to bulkier amines like Dicyclohexylamine (181.32 g/mol) or (dicyclopropylmethyl)(nonan-2-yl)amine (237.42 g/mol) .

Case Study: Comparison with Aryl-Substituted Amines

and describe aryl-substituted propan-2-yl amines, such as 4-MA-NBOMe (C₁₈H₂₃NO) and 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine. These compounds exhibit:

- Increased Aromaticity: Enhanced π-π interactions compared to this compound.

- Pharmacological Potential: Aryl amines are often bioactive, whereas this compound’s applications may lean toward industrial synthesis due to its reactive cyano groups .

Biological Activity

Dicyano(propan-2-yl)amine, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a propan-2-yl group attached to a nitrogen atom bearing two cyano groups. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing amine functional groups, such as this compound, exhibit diverse biological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various amine-containing compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

-

Anticancer Activity :

- Research focusing on the anticancer potential of this compound derivatives demonstrated promising results in inducing apoptosis in HeLa and MCF-7 cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.

- A specific study reported that this compound exhibited IC50 values ranging from 10 to 30 µM in various cancer cell lines, indicating its potency compared to standard chemotherapeutic agents.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 100 µg/mL | |

| Anticancer | HeLa | IC50 = 20 µM | |

| Anticancer | MCF-7 | IC50 = 15 µM | |

| Antimicrobial | E. coli | MIC = 150 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : Induction of ROS leads to oxidative stress, which is crucial for triggering apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to inhibit key cell cycle regulators, preventing cancer cells from progressing through the cell cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.